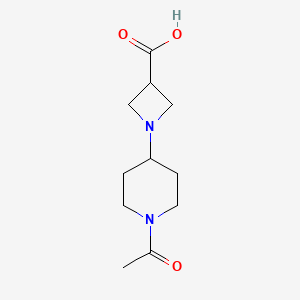

1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid

説明

特性

IUPAC Name |

1-(1-acetylpiperidin-4-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-8(14)12-4-2-10(3-5-12)13-6-9(7-13)11(15)16/h9-10H,2-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRMBLWPJQPPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: Elucidating the Mechanism of Action of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic Acid as a Putative GABA Transporter 1 Modulator

Abstract

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory signaling, primarily mediated by glutamate and γ-aminobutyric acid (GABA), respectively. Disruption of this equilibrium is a hallmark of numerous neurological disorders, including epilepsy, anxiety, and neuropathic pain. A validated therapeutic strategy for restoring inhibitory tone is to increase the synaptic concentration of GABA by blocking its reuptake via GABA transporters (GATs).[1][2] The GAT family, particularly GAT1, is responsible for clearing GABA from the synaptic cleft, thereby terminating its signaling.[3][4] This document outlines a comprehensive scientific guide to determine the mechanism of action for a novel chemical entity, 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid. Based on established structure-activity relationships for GAT inhibitors, which feature a core carboxylic acid function for interacting with the transporter and a lipophilic moiety for binding, we hypothesize that this compound is a GAT1 inhibitor.[5][6] This guide provides the strategic framework and detailed experimental protocols necessary to rigorously test this hypothesis, from initial target binding and functional inhibition to cellular-level validation of its effects on GABAergic neurotransmission.

Introduction: The Rationale for GAT1 Inhibition

GABA is the principal inhibitory neurotransmitter in the mammalian CNS. Its action is terminated by rapid uptake from the synaptic and extrasynaptic space by four subtypes of Na+/Cl−-dependent GABA transporters: GAT1, GAT2, GAT3, and BGT1.[4] GAT1 is the predominant neuronal isoform and is estimated to be responsible for the majority of synaptic GABA clearance.[2] Consequently, inhibition of GAT1 offers a powerful and clinically validated approach to enhance GABAergic signaling. The anticonvulsant drug tiagabine, for example, functions by locking GAT1 in an inward-open conformation, thereby preventing GABA reuptake and prolonging the presence of GABA in the synapse.[1]

The structure of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid contains the key pharmacophoric elements of known GAT inhibitors:

-

An Azetidine-3-Carboxylic Acid Core: This mimics the GABA backbone and provides the crucial carboxylic acid group that interacts with the transporter's binding pocket, likely forming ionic interactions with sodium ions that are co-transported with GABA.[2][5]

-

A Lipophilic N-(1-Acetylpiperidin-4-yl) Moiety: This group serves as the lipophilic "tail" common to potent GAT1 inhibitors like tiagabine, which occupies a hydrophobic pocket and contributes to both affinity and selectivity.[4]

Based on these structural features, we posit a direct inhibitory action on GAT1. The following sections detail the logical, multi-stage experimental plan designed to validate this hypothesis and build a complete mechanistic profile.

Proposed Mechanism of Action: A Stepwise Validation Workflow

We hypothesize that 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid acts as a competitive or mixed-type inhibitor at the orthosteric binding site of the GAT1 transporter. This action is predicted to reduce the rate of GABA uptake into presynaptic neurons, leading to an accumulation of synaptic GABA, enhanced activation of postsynaptic GABAA receptors, and a net increase in inhibitory tone.

The validation of this mechanism requires a tiered approach, moving from molecular target engagement to functional cellular outcomes.

Caption: Experimental workflow for mechanistic validation.

Phase 1: Target Engagement and Functional Inhibition Protocols

The foundational step is to confirm that the compound directly binds to and inhibits the function of human GAT1.

Primary Assay: Radioligand Displacement Binding

This experiment determines if the test compound binds to GAT1 and measures its binding affinity (Ki). It uses a known high-affinity radioligand for GAT1, such as [³H]tiagabine or a derivative, which is displaced by the test compound in a concentration-dependent manner.

Protocol: GAT1 Radioligand Binding Assay

-

System Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing human GAT1 (hGAT1).

-

Reaction Mixture: In a 96-well plate, combine:

-

hGAT1-expressing cell membranes (20-40 µg protein).

-

Radioligand: 2-4 nM [³H]tiagabine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid at 10-12 concentrations (e.g., 0.1 nM to 100 µM).

-

-

Controls:

-

Total Binding: Reaction mixture with vehicle instead of the test compound.

-

Non-Specific Binding (NSB): Reaction mixture with a high concentration (e.g., 10 µM) of a known GAT1 inhibitor (e.g., unlabeled tiagabine) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at 4°C for 2 hours to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash filters 3 times with ice-cold assay buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Secondary Assay: Functional [³H]GABA Uptake Inhibition

This assay provides functional confirmation that binding to GAT1 translates into inhibition of its primary biological function: transporting GABA.

Protocol: [³H]GABA Uptake Assay

-

System Preparation: Use synaptosomes prepared from rat brain cortex (rich in GAT1) or hGAT1-expressing HEK293 cells.

-

Pre-incubation: Pre-incubate the synaptosomes or cells with the test compound at various concentrations for 15-20 minutes at 37°C in assay buffer.

-

Initiation of Uptake: Add a mixture of [³H]GABA (e.g., 10-20 nM) and unlabeled GABA to the wells to initiate transport.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time must be within the linear range of GABA uptake.

-

Termination: Stop the uptake by rapidly adding ice-cold assay buffer and filtering through a GF/B filter plate, followed by washing.

-

Controls:

-

Total Uptake: Vehicle control.

-

Non-Specific Uptake: Conduct the assay at 4°C or in the presence of a saturating concentration of tiagabine.

-

-

Quantification & Analysis: Lyse the cells/synaptosomes on the filter and measure the incorporated radioactivity via scintillation counting. Calculate the IC₅₀ for uptake inhibition as described for the binding assay.

Data Presentation: Expected Quantitative Outcomes

The data from Phase 1 experiments should be summarized for clarity.

| Parameter | Target | Expected Value | Interpretation |

| Ki (nM) | hGAT1 | < 1000 | Indicates direct binding affinity. Lower is better. |

| IC₅₀ (nM) | hGAT1 | < 1000 | Measures functional potency. Should be close to Ki. |

| Selectivity | Ki (GAT2/3) / Ki (GAT1) | > 10-fold | A ratio >10 suggests selectivity for GAT1 over other subtypes. |

Phase 2: Cellular Confirmation and Off-Target Profiling

With target engagement confirmed, the next phase is to demonstrate a physiological effect on neuronal networks and rule out confounding off-target activities.

Tertiary Assay: Whole-Cell Electrophysiology

This experiment directly measures the downstream consequence of GAT1 inhibition: the enhancement of GABA-mediated inhibitory postsynaptic currents (IPSCs).

Protocol: Patch-Clamp Recording of mIPSCs

-

System: Use primary hippocampal or cortical neurons in culture.

-

Recording: Perform whole-cell voltage-clamp recordings from pyramidal neurons.

-

Pharmacological Isolation: Block excitatory currents using NMDA and AMPA receptor antagonists (e.g., AP5 and CNQX). Block action potentials with tetrodotoxin (TTX) to isolate miniature IPSCs (mIPSCs), which represent the spontaneous release of single GABA vesicles.

-

Baseline Measurement: Record baseline mIPSC activity for 5-10 minutes.

-

Compound Application: Perfuse the bath with 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid at a concentration 3-10 fold above its functional IC₅₀.

-

Effect Measurement: Record for another 10-15 minutes.

-

Positive Control: Apply a known GAT1 inhibitor like tiagabine to confirm the experimental system is responsive.

-

Analysis: Analyze the mIPSC frequency, amplitude, and decay kinetics. A GAT1 inhibitor is expected to increase the decay time of the IPSCs, reflecting the prolonged presence of GABA in the synapse. An increase in baseline tonic current may also be observed.

Proposed Signaling Pathway

The collective evidence from these experiments would support the following signaling cascade.

Caption: Hypothesized signaling pathway for GAT1 inhibition.

Conclusion

The structural characteristics of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid strongly support the hypothesis that it functions as a novel GABA reuptake inhibitor with a primary mechanism of action centered on GAT1. The multi-tiered experimental plan detailed in this guide provides a rigorous and self-validating framework to confirm this hypothesis. Successful execution of these protocols will establish direct target engagement, quantify functional potency and selectivity, and verify the intended physiological consequence on neuronal circuits. This comprehensive mechanistic understanding is a critical prerequisite for advancing this compound into further preclinical and clinical development for the treatment of GABA-deficient neurological disorders.

References

-

Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link][5][6]

-

Joseph, D., Nayak, S. R., & Penmatsa, A. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal. [Link][3][7]

-

Zafar, R., & Jabeen, A. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry. [Link][2]

-

Twist Bioscience. (2022). Structural basis of GABA reuptake inhibition. [Link][1]

-

Clausen, R. P., Frølund, B., & Krogsgaard-Larsen, P. (2006). Inhibitors of the GABA uptake systems. Expert Opinion on Therapeutic Patents. [Link][8]

-

Expert Opinion on Drug Discovery. (2024). Ways of modulating GABA transporters to treat neurological disease. [Link][4]

Sources

- 1. twistbioscience.com [twistbioscience.com]

- 2. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 3. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]

- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Potential Applications of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic Acid

Introduction: The Strategic Combination of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic fusion of well-established pharmacophores often leads to the discovery of novel chemical entities with enhanced pharmacological profiles. The molecule 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid represents a quintessential example of this design strategy, marrying the conformational rigidity of the azetidine ring with the versatile substitution patterns of the piperidine moiety. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought after as they offer a favorable balance between stability and molecular rigidity, enabling precise vectoral arrangements of substituents in three-dimensional space.[1] This constrained nature can lead to improved target binding and metabolic stability. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, provides a robust anchor for further functionalization and can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity.

This technical guide provides a comprehensive overview of the scientific rationale behind the design of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid, a plausible synthetic pathway for its creation, and an exploration of its potential therapeutic applications based on the known biological activities of its constituent substructures.

The Ascendancy of Azetidine-3-Carboxylic Acid: A Versatile Building Block

The journey to molecules like 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid begins with the development of its core components. Azetidine-3-carboxylic acid, in particular, has emerged as a crucial intermediate in the synthesis of a variety of biologically active compounds.[2] Early synthetic routes to this valuable building block were often hampered by low yields and the use of highly toxic reagents, making large-scale production impractical.[3] A significant advancement in this area was the development of an improved process that avoids hazardous chemicals like cyanide and epichlorohydrin, is shorter in duration, and utilizes readily available and economically viable reagents.[3]

The importance of azetidine-3-carboxylic acid is underscored by its incorporation into drug candidates targeting a range of diseases. For instance, it serves as an integral component of several sphingosine-1-phosphate (S1P) receptor agonists, which are being investigated for the treatment of autoimmune disorders such as multiple sclerosis.[2] The S1P receptors are involved in regulating a multitude of biological functions, including cell proliferation, migration, and survival, making them attractive targets for therapeutic intervention in inflammatory diseases and cancer.[2]

A Plausible Synthetic Pathway: A Step-by-Step Protocol

Experimental Protocol: Synthesis of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic Acid

Step 1: Synthesis of tert-Butyl 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylate

-

To a solution of tert-butyl azetidine-3-carboxylate in a suitable solvent such as dichloromethane (CH2Cl2), add 1-acetylpiperidine-4-one and sodium triacetoxyborohydride.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with CH2Cl2, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl 1-(1-acetylpiperidin-4-yl)azetidine-3-carboxylate.

Step 2: Hydrolysis to 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic Acid

-

Dissolve the purified tert-butyl 1-(1-acetylpiperidin-4-yl)azetidine-3-carboxylate from Step 1 in a mixture of trifluoroacetic acid (TFA) and CH2Cl2.

-

Stir the solution at room temperature for several hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Collect the solid by filtration and dry under vacuum to afford the final compound, 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid.

Caption: Synthetic workflow for 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid.

Potential Pharmacological Significance and Putative Mechanisms of Action

The structural features of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid suggest several potential avenues for pharmacological activity. The presence of the piperidin-4-yl azetidine core is particularly noteworthy, as this scaffold has been identified in potent and selective inhibitors of Janus kinase 1 (JAK1).[4][5] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as cancer.[4]

Furthermore, azetidine-based compounds have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that, when constitutively active, promotes tumor cell proliferation and survival.[6] The carboxylic acid moiety of the title compound could potentially interact with key residues in the binding sites of such protein targets.

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Illustrative Physicochemical and Pharmacological Data Profile

To provide a more concrete understanding of the potential properties of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid, the following table presents a set of illustrative data based on the analysis of similar compounds in the literature.

| Property | Predicted Value | Rationale |

| Molecular Weight | 240.28 g/mol | Calculated from chemical formula |

| LogP | -0.5 | Estimated based on hydrophilic groups |

| pKa | ~4.0 (carboxylic acid) | Typical for carboxylic acids |

| Aqueous Solubility | High | Presence of ionizable groups |

| JAK1 IC50 | < 100 nM | Based on activity of similar scaffolds[4][5] |

| STAT3 IC50 | < 1 µM | Based on activity of azetidine analogues[6] |

Note: The data in this table are for illustrative purposes only and have not been experimentally determined.

Conclusion and Future Perspectives

1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid stands as a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its design is rooted in the sound medicinal chemistry principle of combining privileged scaffolds to achieve novel and improved pharmacological properties. The plausible synthetic route outlined herein provides a clear path for its synthesis and subsequent biological evaluation.

Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive screening against a panel of relevant biological targets, including but not limited to the JAK and STAT families of proteins. Structure-activity relationship (SAR) studies, involving modifications to the acetyl group and the piperidine and azetidine rings, could further optimize its potency and selectivity. The insights gained from such studies will be invaluable in determining the ultimate therapeutic potential of this intriguing molecular architecture.

References

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 4. WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google Patents [patents.google.com]

- 5. Piperidin-4-yl azetidine derivatives as JAK1 inhibitors - Patent US-9464088-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Deconstruction and Synthetic Methodology of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, polar scaffolds is a proven strategy for improving pharmacokinetic properties, solubility, and target specificity. 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid represents a highly versatile, bifunctional building block that perfectly aligns with this paradigm. This whitepaper provides an in-depth technical analysis of the compound, deconstructing its IUPAC nomenclature, detailing its physicochemical profile, and establishing a self-validating, high-yield synthetic protocol grounded in authoritative methodologies.

IUPAC Nomenclature & Structural Deconstruction

The systematic naming of complex organic molecules follows strict hierarchical rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name 1-(1-acetylpiperidin-4-yl)azetidine-3-carboxylic acid can be logically deconstructed into its core parent structure and its peripheral substituents:

-

Principal Functional Group & Parent Ring : The highest priority functional group is the carboxylic acid (-COOH). It is attached to position 3 of a four-membered, nitrogen-containing azetidine ring. Therefore, the foundational parent structure is azetidine-3-carboxylic acid .

-

Primary Substituent (N-Alkylation) : The nitrogen atom of the azetidine ring is designated as position 1. Attached to this heteroatom is a six-membered piperidine ring. Because the attachment point is at the 4-position of the piperidine, it is denoted as a piperidin-4-yl group.

-

Secondary Substituent (N-Acylation) : The nitrogen atom of the piperidine ring is designated as position 1 within its own local numbering system. An acetyl group (-COCH₃) is bonded to this nitrogen, rendering the full substituent as 1-acetylpiperidin-4-yl .

Logical deconstruction of the IUPAC nomenclature for the target compound.

Physicochemical Profiling

Understanding the physicochemical properties of this building block is critical for predicting its behavior in subsequent coupling reactions and its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates.

| Property | Calculated Value |

| Chemical Formula | C₁₁H₁₈N₂O₃ |

| Molecular Weight | 226.27 g/mol |

| Topological Polar Surface Area (TPSA) | 69.6 Ų |

| Hydrogen Bond Donors | 1 (Carboxylic Acid -OH) |

| Hydrogen Bond Acceptors | 4 (N/O heteroatoms) |

| Rotatable Bonds | 3 |

| Formal Charge (Physiological pH) | Zwitterionic (Net 0) |

Data Interpretation: The TPSA of 69.6 Ų strikes an optimal balance, providing sufficient polarity for aqueous solubility while remaining well below the 90 Ų threshold typically required for blood-brain barrier (BBB) penetration, making derivatives of this scaffold tunable for both CNS and peripheral targets.

Synthetic Methodology & Causality

The synthesis of 1-(1-acetylpiperidin-4-yl)azetidine-3-carboxylic acid requires a highly chemoselective approach to prevent unwanted side reactions, such as the reduction of the acetyl group or the premature cleavage of the amide bond. The optimal route involves a two-step sequence: a reductive amination followed by a mild saponification.

Two-step synthetic workflow: Reductive amination followed by chemoselective saponification.

Step 1: Reductive Amination

Objective: Couple methyl azetidine-3-carboxylate with 1-acetylpiperidin-4-one.

-

Protocol:

-

Suspend methyl azetidine-3-carboxylate hydrochloride (1.0 eq) and 1-acetylpiperidin-4-one (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at room temperature to liberate the free base of the azetidine. Stir for 15 minutes to allow iminium ion formation.

-

Portion-wise, add Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq).

-

Stir under a nitrogen atmosphere at room temperature for 12–16 hours.

-

Validation Endpoint: Monitor via LC-MS. The reaction is complete when the mass of the azetidine starting material is fully consumed and the intermediate ester mass [M+H]⁺ 241.1 is dominant.

-

Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.

-

-

Causality & Expert Insight: STAB is explicitly chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the hydride, making it unreactive toward the ketone starting material but highly reactive toward the transient, highly electrophilic iminium ion[1]. Furthermore, STAB avoids the generation of highly toxic cyanide byproducts associated with NaBH₃CN, establishing a safer, greener protocol suitable for scale-up[2].

Step 2: Chemoselective Saponification (Ester Hydrolysis)

Objective: Hydrolyze the methyl ester to the free carboxylic acid without cleaving the acetyl amide.

-

Protocol:

-

Dissolve the crude methyl 1-(1-acetylpiperidin-4-yl)azetidine-3-carboxylate in a 2:1 mixture of Tetrahydrofuran (THF) and water (0.1 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) in a single portion.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

-

Validation Endpoint: Monitor by LC-MS to confirm the disappearance of the ester and the appearance of the target acid mass [M+H]⁺ 227.1.

-

Concentrate under reduced pressure to remove THF. Adjust the aqueous layer to pH ~4.5 (the approximate isoelectric point) using 1M HCl to precipitate the zwitterionic product, or purify directly via reverse-phase C18 chromatography.

-

-

Causality & Expert Insight: The use of LiOH in a mixed aqueous/organic solvent system at ambient temperature is critical for chemoselectivity[3]. While amides (like the acetyl group on the piperidine) are generally more stable than esters, aggressive basic conditions (e.g., heating with NaOH) can lead to partial amide cleavage. LiOH provides mild, nucleophilic saponification conditions that selectively hydrolyze the methyl ester while leaving the N-acetyl group completely intact[4].

References

-

Sodium triacetoxyborohydride | LookChem Source: LookChem Chemical Database URL:[Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities Source: Chimia International Journal for Chemistry URL:[Link]

-

De-esterification of amino acid esters - Laboratory Protocols Source: ResearchGate Scientific Community URL:[Link]

Sources

1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid solubility data

An In-Depth Technical Guide to the Solubility of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, and ultimate bioavailability. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid. As no specific solubility data for this compound is publicly available, this document serves as both a predictive analysis based on its chemical structure and a detailed procedural manual for its empirical characterization. We will explore its predicted physicochemical properties, detail rigorous protocols for measuring thermodynamic and kinetic solubility, and discuss the interpretation of this data in the context of preclinical drug development.

Introduction: The Central Role of Solubility

In the path from a promising chemical entity to a viable therapeutic agent, few physicochemical properties are as fundamental as solubility.[1] Poor aqueous solubility is a leading cause of failure in the drug development pipeline, often resulting in low and erratic bioavailability, which complicates the assessment of pharmacodynamics and toxicology.[2][3] An early and thorough understanding of a compound's solubility profile is therefore not merely a characterization step but a strategic imperative.

The subject of this guide, 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid, is a novel structure for which public domain solubility data is unavailable. Its molecular architecture, combining acidic, basic, and lipophilic moieties, suggests a complex solubility behavior that is highly dependent on environmental pH. This guide is structured to provide the necessary theoretical grounding and practical, field-proven methodologies to fully characterize this behavior.

Predictive Physicochemical Profile

A molecule's structure is the primary determinant of its properties. By dissecting the functional groups of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid, we can anticipate its solubility characteristics.

The molecule is an ampholyte, containing both an acidic functional group (carboxylic acid) and a basic functional group (the azetidine nitrogen). The nitrogen on the piperidine ring is acetylated; the electron-withdrawing nature of the acetyl group significantly reduces the basicity of this nitrogen, rendering it essentially neutral at physiological pH.

-

Acidic Center: The carboxylic acid group is expected to have a pKa typical for such a moiety, likely in the range of 3.5 to 4.5. Below this pKa, the group will be predominantly in its neutral (protonated) form, contributing to lower aqueous solubility. Above this pKa, it will be deprotonated (anionic), which dramatically increases hydrophilicity and aqueous solubility.[4][5]

-

Basic Center: The azetidine nitrogen is a secondary amine and is expected to be basic, with a predicted pKa likely in the range of 8.0 to 9.0. Below this pKa, it will be protonated (cationic), enhancing aqueous solubility. Above this pKa, it will be in its neutral form.

-

Zwitterionic Nature: Because the acidic pKa is significantly lower than the basic pKa, the molecule is expected to exist predominantly as a zwitterion in the intermediate pH range (roughly pH 4.5 to 8.0).[6][7] Zwitterions can exhibit complex solubility behavior; while they are highly polar, strong intermolecular interactions in the solid state (crystal lattice energy) can sometimes limit solubility.[8] The solubility minimum for such compounds is often near their isoelectric point.

-

Lipophilicity (LogP/LogD): The acetylated piperidine ring provides a degree of lipophilicity. The calculated LogP (for the neutral species) is likely to be moderate. However, the distribution coefficient (LogD), which accounts for ionization, will be significantly lower at pH values where the molecule is charged, indicating reduced lipophilicity and a preference for the aqueous phase.

Predicted Physicochemical Properties Summary

| Property | Predicted Characteristic | Rationale and Impact on Solubility |

| Chemical Nature | Ampholyte / Zwitterion | Contains both acidic (carboxylic acid) and basic (azetidine) centers. Expected to be zwitterionic at physiological pH.[6][7] |

| Acidic pKa (pKa₁) | ~3.5 - 4.5 | Deprotonation of the carboxylic acid above this pH will increase aqueous solubility. |

| Basic pKa (pKa₂) | ~8.0 - 9.0 | Protonation of the azetidine nitrogen below this pH will increase aqueous solubility. |

| Solubility Profile | pH-dependent | Lowest solubility is expected near the isoelectric point. Solubility increases at low pH (cationic form) and high pH (anionic form).[4] |

| LogP (Neutral) | Moderate | The acetylpiperidine moiety contributes to lipophilicity. |

| LogD at pH 7.4 | Low | The zwitterionic form is highly polar, reducing partitioning into non-polar solvents. |

pH-Dependent Ionization States

The ionization state of the molecule is critical to its solubility. The following diagram illustrates the predominant species at different pH ranges.

Caption: Predominant ionization states at different pH ranges.

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous experimental protocols are required. We will detail the "gold standard" thermodynamic (equilibrium) shake-flask method and a higher-throughput kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility

This method measures the true equilibrium solubility of the most stable crystalline form of the compound and is the benchmark for regulatory submissions.[9] The protocol is designed to allow the system to reach equilibrium over an extended period.

Objective: To determine the equilibrium solubility of the compound in various aqueous buffers.

Materials:

-

1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid (solid powder)

-

Calibrated analytical balance

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control (set to 25°C or 37°C)

-

pH meter

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation (HPLC-UV or LC-MS/MS)

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[10] Record the exact weight.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired aqueous buffer to the vial.

-

pH Verification (Initial): Measure and record the pH of the resulting suspension. For unbuffered systems or compounds with strong acidic/basic properties, the final pH may differ from the initial buffer pH.[10]

-

Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is preferable to ensure any potential polymorphic conversions to the most stable form can occur.[9]

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the saturated solution from the solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

pH Verification (Final): Carefully measure and record the pH of the clear supernatant. This is the pH at which the solubility is being measured.

-

Sample Collection: Withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. Causality Note: This filtration step is critical to prevent artificially high results from undissolved compound being analyzed.

-

Dilution & Quantification: Accurately dilute the filtrate with an appropriate solvent (e.g., mobile phase for chromatography). Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the concentration in the original saturated solution by applying the dilution factor. Express the final solubility in units such as µg/mL or µM.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of compounds upon precipitation from a DMSO stock solution.[11] This method measures the concentration of a compound that remains in solution under specific conditions and can overestimate thermodynamic solubility because it can form supersaturated solutions.[10]

Objective: To rapidly determine the kinetic solubility of a compound by measuring precipitation.

Materials:

-

Compound stock solution (e.g., 10 mM in 100% DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microtiter plates (clear bottom)

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

Nephelometer or plate reader capable of measuring light scattering

Step-by-Step Procedure:

-

Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution directly into the buffer to achieve a range of final concentrations (e.g., from 1 to 200 µM). The final DMSO concentration should be kept low (<2%) to minimize its co-solvent effect.

-

Incubation: Immediately place the plate on a shaker and mix for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[12]

-

Measurement: After incubation, measure the light scattering (turbidity) in each well using a nephelometer.

-

Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is typically defined as the concentration at which the signal begins to significantly increase above the background, indicating the onset of precipitation.

Caption: Workflow for a high-throughput kinetic solubility assay.

Interpretation and Formulation Considerations

The data generated from these experiments provide a pH-solubility profile, which is crucial for guiding further development. For an amphoteric, zwitterionic compound like 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid, a "U-shaped" profile is expected, with higher solubility at acidic and basic pH values and a minimum near the isoelectric point.

If the solubility at physiological pH (e.g., in the gut) is determined to be low, several formulation strategies can be employed to improve it:[13][14]

-

Salt Formation: Creating a salt of either the carboxylic acid (e.g., sodium salt) or the azetidine (e.g., hydrochloride salt) can significantly enhance solubility and dissolution rate.[15]

-

Amorphous Solid Dispersions: Converting the crystalline material into a higher-energy amorphous form, dispersed within a polymer, can lead to substantial increases in apparent solubility.[2]

-

Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3]

-

Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used to present the drug in a solubilized state in the gastrointestinal tract.[3]

Conclusion

While specific experimental data for 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid is not yet in the public domain, a detailed analysis of its structure allows for a strong predictive assessment of its solubility profile. It is anticipated to be a zwitterionic compound with highly pH-dependent solubility. This guide provides the authoritative, step-by-step experimental protocols necessary to empirically determine both its thermodynamic and kinetic solubility. The resulting data are indispensable for any drug development program, directly informing risk assessment, candidate selection, and the rational design of formulations to ensure adequate bioavailability and therapeutic efficacy.

References

-

Nayak, A. K., & Pal, D. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... - PMC. National Center for Biotechnology Information. [Link]

-

Hossain, S., Kabedev, A., Parrow, A., Bergström, C. A. S., & Larsson, P. (2021). Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning. PMC. [Link]

-

Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's. [Link]

-

World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

-

ACS Publications. (2021, March 13). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems | Industrial & Engineering Chemistry Research. ACS Publications. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Lesyk, D., & Kheilik, Y. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Curry, S. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. [Link]

-

Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2008). Prediction of drug solubility from molecular structure using a drug-like training set. PubMed. [Link]

-

Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2010, December 4). Prediction of drug solubility from molecular structure using a drug-like training set. Taylor & Francis Online. [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. PubMed. [Link]

-

Computational Pharmaceutics Group. (n.d.). Tools. Uppsala University. [Link]

-

ResearchGate. (n.d.). Computational Tools for Solubility Prediction | Request PDF. ResearchGate. [Link]

-

The Journal of Chemical Physics. (2017, June 6). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. AIP Publishing. [Link]

-

Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]

-

Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery. Chem-space. [Link]

-

Journal of Medicinal Chemistry. (2024, May 15). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. ACS Publications. [Link]

-

Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Pion. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Takács-Novák, K., & Avdeef, A. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. [Link]

-

Paulus, M., & Vankelecom, I. F. J. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]

-

PCBIS. (n.d.). Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

-

J-Stage. (n.d.). Solubility and Dissolution Profile Assessment in Drug Discovery. J-Stage. [Link]

-

Lesyk, D., & Kheilik, Y. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

-

Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

ResearchGate. (2014, March 7). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]

-

Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]

-

Ionescu, C. (2020, May 11). The Importance of Solubility for New Drug Molecules. Technium Science. [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. ResearchGate. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]

- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. raytor.com [raytor.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]

- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid

This in-depth technical guide provides a detailed exploration of the spectroscopic characterization of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not widely available in public databases, this whitepaper serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and analyzing data from structurally related compounds, we present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with field-proven protocols for data acquisition and interpretation.

The structural complexity of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid, which incorporates a rigid azetidine ring, a conformationally flexible N-acetylpiperidine moiety, and a carboxylic acid group, gives rise to a unique spectroscopic fingerprint. A thorough understanding of this fingerprint is paramount for unambiguous structure elucidation, purity assessment, and quality control in a research and development setting.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The logical connections between the different structural components and their expected spectroscopic signatures are outlined below.

Caption: Logical workflow for the spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about its intricate structure.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and restricted bond rotation, particularly around the amide bond of the N-acetyl group. This can lead to the observation of rotamers, resulting in the broadening or duplication of certain signals.[1][2] The predicted chemical shifts are summarized in Table 1 .

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~12.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will readily exchange with D₂O. |

| ~4.2 - 3.8 | Multiplet | 2H | Piperidine H-2eq, H-6eq | Protons adjacent to the nitrogen atom are deshielded. The equatorial protons are typically found at a higher chemical shift than their axial counterparts.[3] |

| ~3.6 - 3.2 | Multiplet | 4H | Azetidine H-2, H-4 | Protons on the azetidine ring adjacent to the nitrogen atom. |

| ~3.1 - 2.9 | Multiplet | 1H | Azetidine H-3 | The proton at the stereocenter bearing the carboxylic acid. |

| ~2.8 - 2.5 | Multiplet | 2H | Piperidine H-2ax, H-6ax | Axial protons adjacent to the nitrogen, shifted upfield relative to the equatorial protons. |

| ~2.4 - 2.2 | Multiplet | 1H | Piperidine H-4 | The proton at the junction of the piperidine and azetidine rings. |

| ~2.0 | Singlet | 3H | -C(O)CH₃ | A characteristic singlet for the acetyl methyl group.[4] |

| ~1.8 - 1.5 | Multiplet | 2H | Piperidine H-3eq, H-5eq | Equatorial protons on the piperidine ring. |

| ~1.4 - 1.1 | Multiplet | 2H | Piperidine H-3ax, H-5ax | Axial protons on the piperidine ring, expected at the most upfield region of the spectrum. |

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. The presence of the carbonyl groups and carbons adjacent to nitrogen atoms will be evident in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale & Notes |

| ~174 | -COOH | The carboxylic acid carbonyl carbon is expected at a characteristic downfield chemical shift. |

| ~169 | -C(O)CH₃ | The amide carbonyl carbon of the acetyl group.[1] |

| ~60 - 55 | Azetidine C-2, C-4 | Carbons of the azetidine ring bonded to the nitrogen atom. |

| ~50 - 45 | Piperidine C-2, C-6 | Carbons of the piperidine ring adjacent to the nitrogen atom. |

| ~40 - 35 | Azetidine C-3 | The carbon atom of the azetidine ring bearing the carboxylic acid group. |

| ~35 - 30 | Piperidine C-4 | The carbon atom at the junction of the two ring systems. |

| ~30 - 25 | Piperidine C-3, C-5 | The remaining methylene carbons of the piperidine ring. |

| ~21 | -C(O)CH₃ | The methyl carbon of the acetyl group, appearing in the upfield region.[4] |

Experimental Protocol for NMR Data Acquisition

Caption: A standard workflow for acquiring NMR spectra of the target compound.

-

Sample Preparation : Dissolve approximately 10-15 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆, which will solubilize the carboxylic acid moiety. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition : Acquire the proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, 16 to 32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 1024 to 4096). A spectral width of 220-240 ppm and a relaxation delay of 2-5 seconds are recommended.

-

Data Processing : The acquired free induction decays (FIDs) should be processed with Fourier transformation, followed by phase and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid is expected to show characteristic absorption bands for the O-H and C=O stretching vibrations of the carboxylic acid, as well as the C=O stretch of the amide.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid | Broad | A very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| ~1710 | C=O stretch | Carboxylic Acid | Strong | The carbonyl stretch of the carboxylic acid. |

| ~1640 | C=O stretch (Amide I band) | N-Acetyl Amide | Strong | This absorption is a hallmark of the amide functionality and is typically at a lower wavenumber than a ketone due to resonance with the nitrogen lone pair.[4] |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium | Stretching vibrations of the C-H bonds in the piperidine and azetidine rings and the acetyl methyl group. |

| ~1450 | C-H bend | Aliphatic (CH₂) | Medium | Scissoring and bending vibrations of the methylene groups. |

| ~1250 | C-N stretch | Amine/Amide | Medium | Stretching vibrations of the carbon-nitrogen bonds. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Solid State - KBr Pellet) : Mix 1-2 mg of the finely ground sample with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction : A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (Mass-to-Charge Ratio) | Ion Species | Predicted Formula | Notes |

| 241.15 | [M+H]⁺ | C₁₂H₂₁N₂O₃⁺ | The protonated molecular ion is expected to be the base peak in the positive ion mode. |

| 263.13 | [M+Na]⁺ | C₁₂H₂₀N₂O₃Na⁺ | The sodium adduct is also commonly observed, especially if there are trace amounts of sodium salts present. |

| 196.14 | [M+H - COOH]⁺ | C₁₁H₂₀N₂O⁺ | Loss of the carboxylic acid group (45 Da) is a likely fragmentation pathway. |

| 126.10 | [C₇H₁₂NO]⁺ | C₇H₁₂NO⁺ | Fragmentation leading to the N-acetylpiperidine cation. |

| 84.08 | [C₅H₁₀N]⁺ | C₅H₁₀N⁺ | Loss of the acetyl group from the piperidine ring fragment. |

Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid in ESI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion and Ionization : Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

-

Tandem MS (MS/MS) : To confirm the fragmentation pattern, perform MS/MS analysis by isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic roadmap for the characterization of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid. The anticipated NMR, IR, and MS data, grounded in the analysis of structurally similar compounds, offer a robust framework for researchers to confirm the synthesis and purity of this novel molecule. The detailed experimental protocols are designed to be self-validating and adhere to industry best practices, ensuring the generation of high-quality, reproducible data. By synthesizing the theoretical underpinnings with practical, field-proven methodologies, this guide aims to empower scientists in their drug discovery and development endeavors.

References

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Manikandan, A., & Jeyaraman, R. (2011). Synthesis and spectral characterization of some novel N-acyl-piperidin-4-ones. Rasayan Journal of Chemistry, 4(2), 324-330.

- BenchChem. (2025). Spectroscopic Analysis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Overview.

-

Couty, F., & Evano, G. (2009). Syntheses and reactivity of azetidines. Chemical Reviews, 109(5), 2622-2680. [Link]

-

Ananda, K., & Jeyaraman, R. (2005). Conformational study of some N-acyl-2r,6c-diphenylpiperidin-4-one oximes using NMR spectra. Magnetic Resonance in Chemistry, 43(11), 927-933. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

-

NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

Application Note: 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid as a Privileged Scaffold in Medicinal Chemistry

Introduction & Structural Rationale

The contemporary drive to "escape from flatland" has catalyzed the adoption of sp³-rich, conformationally restricted scaffolds to improve the clinical success rates of small-molecule therapeutics. Within this paradigm, 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid emerges as a highly functionalized, rigid building block designed to optimize both target engagement and pharmacokinetic properties.

As a Senior Application Scientist, it is critical to understand the causality behind this specific structural chimera:

-

Azetidine-3-carboxylic Acid Core: This four-membered heterocyclic amino acid serves as a rigid, compact bioisostere for larger aliphatic rings or meta-substituted phenyl rings. It is frequently utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor agonists and as a highly polar linker in Antibody-Drug Conjugate (ADC) and PROTAC development[1][2].

-

Piperidin-4-yl Spacer: The piperidine ring introduces an extended sp³ vector. Piperidin-4-yl azetidine derivatives have proven critical in locking molecules into bioactive conformations, most notably in the design of highly selective JAK1 inhibitors[3] and human caseinolytic protease P (HsClpP) agonists[4].

-

N-Acetylation: Uncapped piperidines often present basicity-driven liabilities (e.g., hERG inhibition, phospholipidosis). N-acetylation deliberately neutralizes the secondary amine, converting it into a stable hydrogen-bond acceptor. This tunes the pKa, lowers the logD, and improves metabolic stability against oxidative dealkylation.

Physicochemical Profiling

To understand its utility in library design, we must evaluate its physicochemical parameters. The table below summarizes the quantitative data that makes this scaffold an ideal candidate for mitigating the lipophilicity of hydrophobic warheads.

| Property | Value | Rationale / Impact on Drug Design |

| Molecular Weight | 226.27 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |

| Fraction sp³ (Fsp³) | 0.82 (9/11 carbons) | Exceptional 3D character; improves aqueous solubility and reduces off-target promiscuity. |

| Predicted cLogP | -0.6 to 0.2 | Highly polar nature makes it an excellent solubility-enhancing moiety for PROTAC linkers. |

| Topological Polar Surface Area | 69.4 Ų | Optimal for maintaining membrane permeability while ensuring high aqueous solubility. |

| H-Bond Donors / Acceptors | 1 / 4 | Balanced H-bonding profile; the acetyl group acts as a pure acceptor, removing basicity. |

Key Applications in Drug Discovery

-

Conformational Restriction in Kinase Inhibitors: Piperidin-4-yl azetidine derivatives have been explicitly patented as potent JAK1 inhibitors[3]. The rigid azetidine core locks the piperidine ring in a specific vector, optimizing interactions with the kinase hinge region while minimizing entropic penalties upon binding.

-

PET Tracers and Lipase Inhibitors: Similar piperazinyl-azetidine and piperidinyl-azetidine frameworks have been deployed in the synthesis of monoacylglycerol lipase (MAGL) PET tracers, where precise topological control is required for irreversible serine hydrolase inhibition[5].

-

PROTAC Linkerology: The compact, polar nature of the azetidine-3-carboxylic acid moiety makes it an ideal rigidified linker component for targeted protein degraders. It prevents linker collapse (a common issue with long PEG chains) and enhances the cooperative formation of the ternary complex[1].

Caption: Pharmacophore and structural rationale of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can reliably synthesize and utilize this building block.

Protocol A: De Novo Synthesis via Reductive Amination

This protocol details the synthesis of the building block from commercially available 1-acetylpiperidin-4-one and azetidine-3-carboxylic acid.

Causality & Logic: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH₄) because STAB is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting ketone. 1,2-Dichloroethane (DCE) is utilized as it provides optimal solubility and reaction kinetics for STAB reductions.

Step-by-Step Methodology:

-

Imine Formation: Suspend azetidine-3-carboxylic acid (1.0 equiv, 10 mmol) and 1-acetylpiperidin-4-one (1.05 equiv, 10.5 mmol) in anhydrous DCE (30 mL). Add glacial acetic acid (1.5 equiv, 15 mmol) to catalyze iminium ion formation. Stir at 25°C for 1 hour under a nitrogen atmosphere.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv, 15 mmol) portion-wise over 15 minutes to prevent thermal runaway. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The target mass [M+H]⁺ = 227.1 should be the dominant peak, with complete consumption of the azetidine starting material.

-

Isolation: Quench the reaction with a minimal amount of water (5 mL). Because the product is a highly polar zwitterion, standard aqueous extraction will result in poor yields. Instead, concentrate the mixture in vacuo and purify directly via strong cation exchange (SCX) chromatography, eluting with 2M NH₃ in Methanol, followed by concentration to afford the pure building block.

Caption: Synthetic workflow and downstream application of the azetidine-piperidine building block.

Protocol B: Downstream Amide Coupling

Azetidine-3-carboxylic acids exhibit significant steric hindrance around the C3 position, which can lead to poor yields or epimerization if weak coupling agents are used.

Causality & Logic: HATU is selected as the coupling agent because its HOAt leaving group is highly reactive, driving the formation of the active ester efficiently even in sterically demanding environments. DIPEA is used as a non-nucleophilic base to prevent side reactions.

Step-by-Step Methodology:

-

Pre-Activation: Dissolve 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 equiv, 3.0 mmol). Stir at room temperature for 15 minutes. Self-Validation: This pre-activation step is critical to ensure complete conversion to the active ester before the amine is introduced.

-

Coupling: Add the target primary or secondary amine (1.1 equiv, 1.1 mmol) dissolved in DMF (2 mL) dropwise to the activated mixture. Stir at room temperature for 4–6 hours.

-

Workup: Dilute the reaction with Ethyl Acetate (30 mL) and wash sequentially with saturated NaHCO₃ (2 x 15 mL), 5% aqueous LiCl (to remove DMF, 2 x 15 mL), and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final functionalized API or linker.

References

-

MedChemExpress / Fisher Scientific. Azetidine-3-carboxylic acid: Small four-membered heterocyclic carboxylic acid building block used in ADC and PROTAC synthesis. Retrieved from:

-

Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, iv, 195-214. Retrieved from:

-

Huang, T. et al. (2016). Piperidin-4-yl azetidine derivatives as JAK1 inhibitors. US Patent US9464088B2. Retrieved from:

-

Pace, A. et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Retrieved from:

-

Wang, Y. et al. (2019). Design, Synthesis, and Evaluation of Reversible and Irreversible Monoacylglycerol Lipase Positron Emission Tomography (PET) Tracers Using a “Tail Switching” Strategy on a Piperazinyl Azetidine Skeleton. Journal of Medicinal Chemistry, 62(7), 3336–3353. Retrieved from:

Sources

- 1. Medchemexpress LLC Azetidine-3-carboxylic acid | 36476-78-5 | MFCD00191763 | Fisher Scientific [fishersci.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Piperidin-4-yl azetidine derivatives as JAK1 inhibitors - Patent US-9464088-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Purification of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid: Application Notes and Protocols

Abstract

This technical guide provides a detailed protocol for the purification of 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The presence of both acidic (carboxylic acid) and basic (azetidine nitrogen) functional groups, along with an amide, imparts an amphoteric and highly polar character to the molecule. This necessitates a carefully designed purification strategy to achieve the high degree of purity required for downstream applications.[3] This document outlines a primary purification method via recrystallization and a secondary, high-resolution method using preparative High-Performance Liquid Chromatography (HPLC) for achieving >98% purity.

Introduction: The Importance of Purity

The compound 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid combines two key structural motifs, the piperidine and azetidine rings, which are prevalent in a wide array of pharmaceuticals.[1][4] As a bifunctional linker, its utility in constructing complex lead compounds is significant. The synthesis of such molecules often yields crude products containing unreacted starting materials, byproducts, and reagent-related impurities.[1] Achieving high purity is a critical, non-negotiable step to ensure the reliability of biological data, meet regulatory standards, and guarantee reproducibility in subsequent synthetic transformations.[3]

Foundational Principles: Designing the Purification Strategy

The selection of an optimal purification method is dictated by the physicochemical properties of the target molecule and the nature of the impurities.

-

Molecular Structure and Properties: The target compound is zwitterionic at its isoelectric point. The carboxylic acid provides an acidic handle, while the tertiary azetidine nitrogen is basic. The acetyl group on the piperidine nitrogen significantly reduces its basicity, making the azetidine nitrogen the primary basic center. This amphoteric nature allows for manipulation with acid-base chemistry but also contributes to high polarity and potentially strong interactions with stationary phases in chromatography.

-

Logical Purification Workflow: A multi-step approach is often the most effective strategy. An initial bulk purification technique is used to remove major impurities, followed by a high-resolution polishing step if required. The decision-making process for selecting the appropriate technique is outlined in the workflow diagram below.

Caption: Decision workflow for purifying 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, leveraging differences in solubility between the target molecule and impurities in a chosen solvent system at varying temperatures.[5] It is the recommended primary purification method for this compound if the crude material is a solid with an estimated purity of >85%.

Step-by-Step Methodology:

-

Solvent Screening:

-

Place approximately 10-20 mg of the crude solid into several small test tubes.

-

Add a few drops of different solvents (e.g., water, ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water) to each tube.

-

A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[5] For this zwitterionic compound, polar protic solvents or their aqueous mixtures are excellent starting points.

-

-

Dissolution:

-

Transfer the bulk crude solid to an appropriately sized Erlenmeyer flask equipped with a stir bar.

-

Add the chosen solvent dropwise while heating the mixture gently (e.g., on a hot plate) and stirring. Continue adding the minimum amount of hot solvent until the solid is fully dissolved.[6]

-

-

Hot Filtration (if necessary):

-

If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration.

-

Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[6]

-

-

Crystallization:

-

Remove the flask from the heat source and cover it to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

-

-

Isolation and Washing:

-

Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter with a small amount of the cold recrystallization solvent to rinse away any residual soluble impurities adhering to the crystal surfaces.[5]

-

-

Drying:

-

Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.

-

Protocol 2: High-Purity Polishing by Preparative Reverse-Phase HPLC

If recrystallization fails to yield the desired purity or if the crude product is an oil, preparative reverse-phase HPLC is the method of choice for removing closely related impurities.

Causality of Method Selection: Reverse-phase chromatography separates molecules based on hydrophobicity. While the target compound is polar, its piperidine and acetyl groups provide sufficient hydrophobicity to retain on a C18 stationary phase. The use of an acid modifier (e.g., TFA or formic acid) in the mobile phase is crucial. It protonates the carboxylic acid and the azetidine nitrogen, creating a single, cationic species that chromatographs with a sharp, symmetrical peak shape, avoiding the peak broadening often seen with zwitterions.[7]

Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 5-10 µm particle size | Standard for reverse-phase separation of small molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier to ensure consistent protonation of the analyte. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier for eluting the compound from the column. |

| Gradient | 5% to 50% B over 20-30 minutes | A broad gradient to ensure elution of the target compound while separating it from more or less polar impurities. |

| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) | Optimized for separation efficiency and run time. |

| Detection | UV at 210-220 nm | Amides and carboxylic acids show absorbance in this low UV range. |

| Sample Prep | Dissolve crude material in a minimal amount of Water/Acetonitrile or DMSO. | Ensure complete dissolution and filter before injection to protect the column. |

Step-by-Step Methodology:

-

System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

-

Sample Injection: Inject the filtered, dissolved sample onto the column.

-

Elution and Fraction Collection: Run the gradient elution program. Collect fractions based on the UV detector signal corresponding to the target compound's peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions. The bulk of the acetonitrile can be removed using a rotary evaporator. The remaining aqueous solution is then typically freeze-dried (lyophilized) to yield the purified product as a TFA salt.

Purity Verification

The purity of the final product must be rigorously confirmed using a combination of orthogonal analytical techniques.

| Technique | Purpose | Expected Result |

| Analytical HPLC | Quantify purity (% area) | A single major peak with >98% purity. |

| LC-MS | Confirm molecular identity | Observe the expected [M+H]⁺ ion for the product. |

| ¹H NMR Spectroscopy | Confirm chemical structure and identify impurities | Spectrum consistent with the proposed structure; absence of impurity signals. |

| Melting Point | Assess purity | A sharp melting point range, consistent with literature values if available. |

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Oiling out during recrystallization | Solvent is too non-polar; cooling is too rapid; high impurity load. | Add a more polar co-solvent; ensure slow cooling; attempt purification by HPLC first. |

| Poor recovery from recrystallization | Compound is too soluble in the chosen solvent; too much solvent was used. | Use a less polar solvent or a solvent mixture; use the absolute minimum amount of hot solvent for dissolution. |

| Broad or tailing peaks in HPLC | Analyte is in mixed ionic states. | Ensure adequate concentration of acid modifier (e.g., 0.1% TFA) in the mobile phase to ensure a single ionic species.[7] |